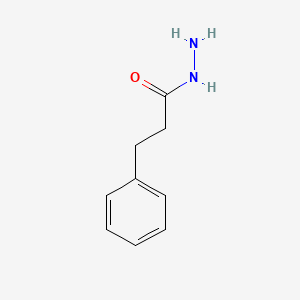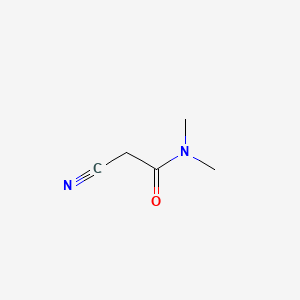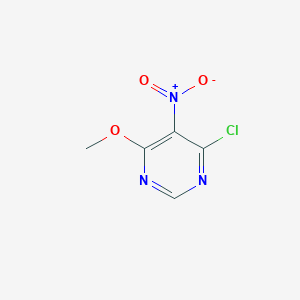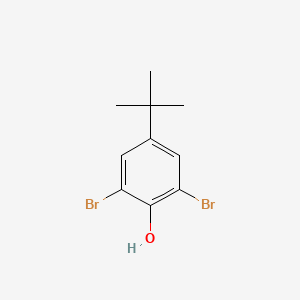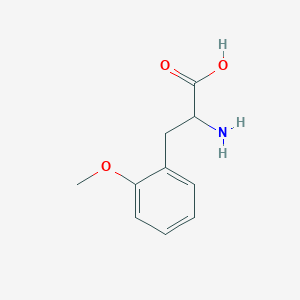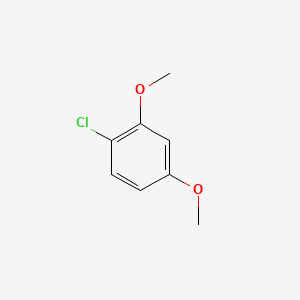
1-Chloro-2,4-dimethoxybenzene
概要
説明
1-Chloro-2,4-dimethoxybenzene is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,4-dimethoxybenzene consists of a benzene ring substituted with a chlorine atom and two methoxy groups . The InChI code for this compound is 1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
1-Chloro-2,4-dimethoxybenzene is a liquid at room temperature . It has a molecular weight of 172.61 .科学的研究の応用
Catalytic Role in Oxidation Reactions
1-Chloro-2,4-dimethoxybenzene and its derivatives have been explored in the context of catalysis. A study by Teunissen and Field (1998) found that 2-Chloro-1,4-dimethoxybenzene, a similar compound, acted as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase (Teunissen & Field, 1998). This indicates potential applications in enzymatic reactions and industrial processes involving oxidation.
Involvement in Electron Transfer Mechanisms
Another research by Teunissen et al. (1998) on 2-Chloro-1,4-dimethoxybenzene revealed its role in electron transfer processes. The study demonstrated that its cation radical mediated the oxidation of anisyl alcohol, a reaction relevant to lignin degradation processes (Teunissen et al., 1998). This highlights potential uses in environmental chemistry and biochemistry.
Application in Battery Technology
1-Chloro-2,4-dimethoxybenzene derivatives have been investigated for their role in energy storage technologies. Zhang et al. (2017) studied 1,4‐Dimethoxybenzene derivatives as catholytes in non‐aqueous redox flow batteries, emphasizing the importance of chemical stability and electrochemical reversibility (Zhang et al., 2017). Such research underscores the potential of these compounds in advanced battery systems.
Role in Polymer Synthesis
The synthesis of polymers incorporating 1-Chloro-2,4-dimethoxybenzene or its analogs has been an area of interest. For instance, the polymerization of derivatives of 1,4-dimethoxybenzene by phase transfer catalysis was explored by Tagle et al. (1984), demonstrating the versatility of these compounds in creating novel polymer materials (Tagle, Diaz, & Muñoz, 1984).
Safety And Hazards
特性
IUPAC Name |
1-chloro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACCRGFGCIQFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220783 | |
| Record name | 1-Chloro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-dimethoxybenzene | |
CAS RN |
7051-13-0 | |
| Record name | 1-Chloro-2,4-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

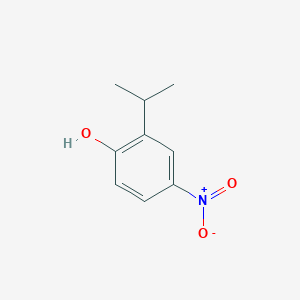
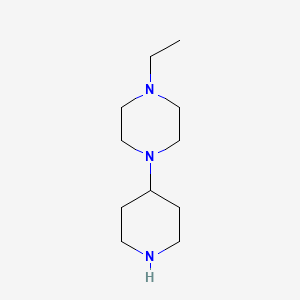
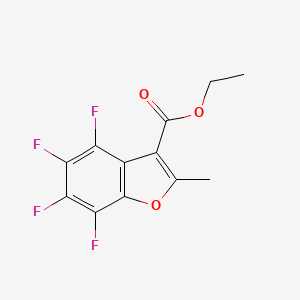
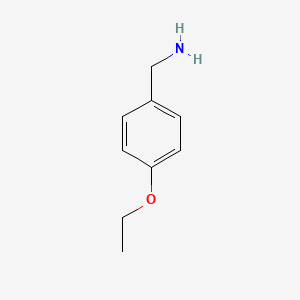
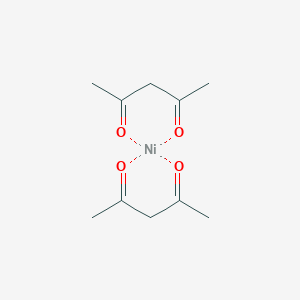
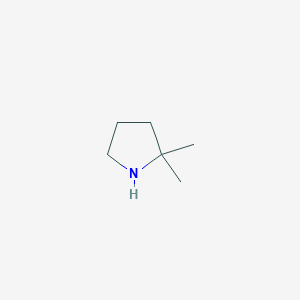
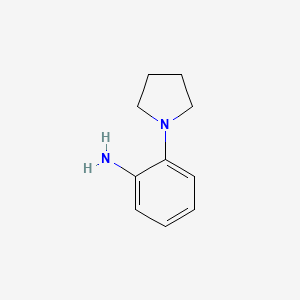

![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)
